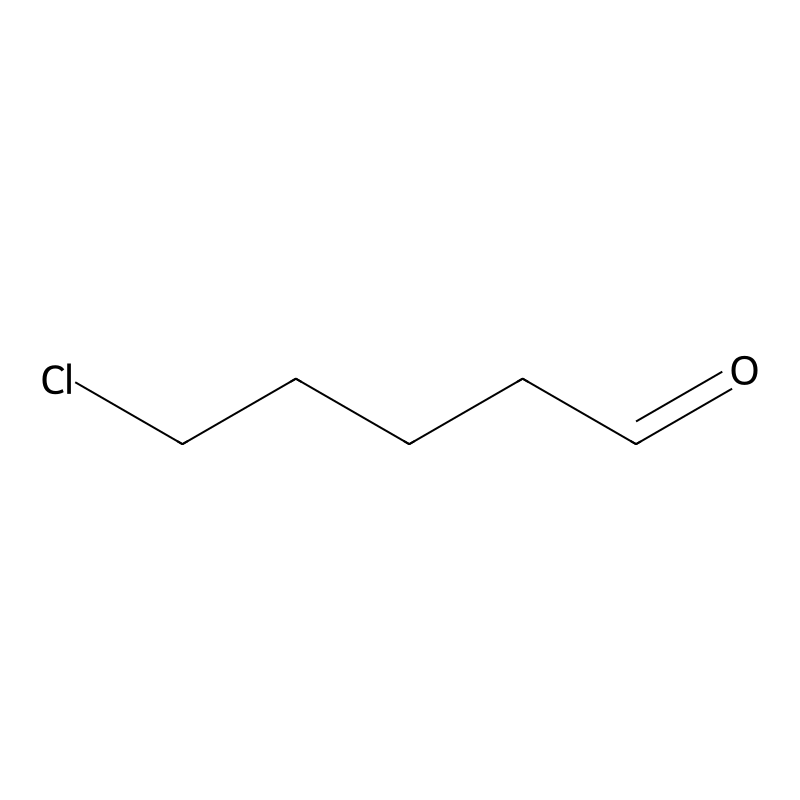

5-Chloropentanal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Chloropentanal is an organic compound with the molecular formula and a molecular weight of 120.58 g/mol. It is a chlorinated aldehyde characterized by a five-carbon chain with a chlorine atom attached to the fifth carbon. The compound is known for its reactivity due to the presence of the aldehyde functional group, making it useful in various

- Irritants: Aldehydes can irritate the eyes, skin, and respiratory system upon exposure.

- Flammable: Organic liquids like 5-Chloropentanal are likely flammable and should be handled away from heat and ignition sources.

- Reactive: Aldehydes can react with other chemicals, so proper storage and handling are crucial.

- Nucleophilic Addition: The carbonyl group in 5-chloropentanal can react with nucleophiles, leading to the formation of alcohols or other derivatives.

- Oxidation: It can be oxidized to form carboxylic acids.

- Reduction: Conversely, it can be reduced to yield primary alcohols.

- Halogenation: The chlorine atom can undergo further substitution reactions under suitable conditions.

These reactions are fundamental in organic synthesis and can be manipulated to create various derivatives or related compounds .

5-Chloropentanal can be synthesized through several methods:

- Chlorination of Pentanal: Reacting pentanal with chlorine gas under acidic conditions is a common approach.

- From 5-Chloropentyl Acetate: This method involves multi-step reactions utilizing reagents like TEMPO (2,2,6,6-Tetramethylpiperidinyl-1-oxyl) and sodium hypochlorite .

- Alternative Synthetic Routes: Various synthetic pathways have been documented in literature, allowing for flexibility depending on available reagents and desired yields .

Several compounds share structural similarities with 5-chloropentanal. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Pentanal | C5H10O | No halogen; simpler aldehyde structure |

| 4-Chlorobutanal | C4H7ClO | One carbon shorter; different chlorine position |

| 3-Chloro-2-methylbutanal | C6H11ClO | Contains a methyl group; more complex structure |

| Hexanal | C6H12O | Longer carbon chain; no halogen |

Uniqueness of 5-Chloropentanal: The presence of chlorine at the terminal position distinguishes it from other aldehydes, influencing both its chemical reactivity and potential applications in organic synthesis .

The development of 5-chloropentanal is closely tied to advancements in chlorination methodologies and aldehyde synthesis. Early methods focused on the oxidation of chlorinated alcohols, such as 5-chloro-1-pentanol, which can be converted to 5-chloropentanal using oxidizing agents like potassium permanganate ($$ \text{KMnO}4 $$) or chromium trioxide ($$ \text{CrO}3 $$).

Key Research Developments

- Synthesis via Chlorination: A 1995 study demonstrated a selective method for preparing 5-chloropentanal through the interaction of 1-methylcyclobutanol with calcium hypochlorite ($$ \text{Ca(OCl)}_2 $$), followed by decomposition in the presence of iron(II) salts. This approach achieved high selectivity (98%) for ketone formation.

- Industrial Production: Modern manufacturing methods emphasize scalable routes, such as the oxidation of 5-chloro-1-pentanol or the use of sodium diethyl malonate in bis-dialkylation reactions. A 2016 market analysis highlighted the importance of optimizing production conditions to enhance yield and reduce costs.

Nomenclature and Structural Identification

5-Chloropentanal is systematically named according to IUPAC guidelines, with alternative names including 5-chlorovaleraldehyde and pentanal, 5-chloro-. Its structure features an aldehyde group ($$ \text{CHO} $$) at the terminal carbon and a chlorine atom at the fifth position.

Structural Features

The compound’s reactivity stems from the aldehyde’s electrophilic carbon and the electron-withdrawing effects of the chlorine substituent, influencing its participation in nucleophilic addition, oxidation, and condensation reactions.

Role in Organic Chemistry and Industrial Relevance

Alkaloid and Heterocyclic Synthesis

5-Chloropentanal serves as a critical building block in synthesizing complex alkaloids and heterocyclic compounds. For example:

- Fischer Indole Synthesis: It reacts with hydrazines to form chloropropylindole intermediates, which are pivotal in the production of avitriptan, a 5-HT1D receptor agonist.

- Vinylogous Mannich Reactions (VMR): A 2014 study utilized 5-chloropentanal in a VMR strategy to synthesize quinolizidine derivatives, enabling the construction of bicyclic frameworks for natural product analogs.

Key Reaction Pathways

Industrial Applications

The compound’s industrial relevance lies in its use as a precursor for pharmaceuticals and agrochemicals.

- Pharmaceutical Intermediates: It is employed in synthesizing thioridazine enantiomers and other antipsychotic agents.

- Scale-Up Synthesis: A 2016 market report emphasized its role in optimizing manufacturing processes, particularly in the production of anticoagulants and anticancer agents.

Industrial Synthesis Routes

The synthesis of 5-chloropentanal represents a significant area of research in organic chemistry, with multiple established routes providing access to this important chlorinated aldehyde intermediate [2]. The compound serves as a valuable building block for the synthesis of various nitrogen-containing heterocycles and pharmaceutical intermediates [3]. Contemporary synthetic approaches focus on optimizing yield, selectivity, and environmental compatibility while maintaining practical scalability [4] .

Primary Synthesis Routes from Precursors

Oxidation of 5-Chloropentanol

The oxidation of 5-chloropentanol represents the most widely employed and reliable synthetic route to 5-chloropentanal . This transformation can be accomplished through several distinct oxidative methodologies, each offering unique advantages in terms of selectivity, yield, and reaction conditions.

Pyridinium Chlorochromate Oxidation

Pyridinium chlorochromate emerges as the preferred oxidizing agent for converting 5-chloropentanol to 5-chloropentanal [6] [7]. The reaction proceeds smoothly in anhydrous dichloromethane at temperatures ranging from 0 to 25 degrees Celsius [6] [8]. This methodology consistently delivers yields between 85 and 95 percent with excellent selectivity for the aldehyde product [6]. The mechanism involves formation of a chromate ester intermediate followed by elimination to generate the carbonyl functionality [7] [8].

The reaction conditions require strict exclusion of water to prevent over-oxidation to the corresponding carboxylic acid [8] [6]. Typical reaction times range from 2 to 4 hours, with the reaction progress monitored by thin-layer chromatography or gas chromatography-mass spectrometry . The chromium oxidation state changes from hexavalent to trivalent during the process, indicated by a characteristic color change from orange to green [9] [7].

Swern Oxidation Methodology

The Swern oxidation provides an alternative high-yielding route to 5-chloropentanal from 5-chloropentanol [10] [11]. This method employs oxalyl chloride, dimethyl sulfoxide, and triethylamine in dichloromethane solvent [10] [12]. The reaction must be conducted at temperatures below negative 60 degrees Celsius to avoid side reactions [10] [13].

The Swern oxidation mechanism proceeds through formation of a chloro(dimethyl)sulfonium chloride intermediate, followed by alcohol addition and base-mediated elimination [10] [11]. This methodology achieves yields between 80 and 92 percent with very high selectivity [10] [12]. The volatile by-products include dimethyl sulfide, carbon monoxide, and carbon dioxide, requiring appropriate ventilation during the reaction [10] [11].

2,2,6,6-Tetramethylpiperidine-1-oxyl/Sodium Hypochlorite System

The 2,2,6,6-tetramethylpiperidine-1-oxyl catalyzed oxidation using sodium hypochlorite as the terminal oxidant represents a green chemistry approach to 5-chloropentanal synthesis [14] [15]. This methodology operates under aqueous conditions at pH 8 to 10 and temperatures between 0 and 10 degrees Celsius [15] [14].

The catalytic cycle involves oxidation of the nitroxyl radical to the oxoammonium cation by sodium hypochlorite, followed by alcohol oxidation and regeneration of the catalyst [14] [15]. Yields typically range from 70 to 85 percent with high selectivity [15] [14]. The reaction system demonstrates excellent functional group tolerance and environmental compatibility [15] [16].

Jones Reagent Oxidation

Jones reagent, consisting of chromium trioxide in aqueous sulfuric acid and acetone, provides another viable route to 5-chloropentanal [9] [17]. The reaction proceeds rapidly at temperatures between 0 and 25 degrees Celsius with yields ranging from 75 to 90 percent [9] [18]. However, the presence of water in the reaction system can lead to over-oxidation to 5-chloropentanoic acid [8] [9].

Chlorination of Pentanal Derivatives

Direct chlorination of pentanal represents an alternative synthetic approach to 5-chloropentanal, though it typically provides lower selectivity compared to alcohol oxidation methods [19] [20]. The chlorination can be conducted under photochemical or thermal conditions using molecular chlorine as the chlorinating agent [21] [22].

Photochemical Chlorination

Photochemical chlorination of pentanal using molecular chlorine under ultraviolet irradiation provides access to chlorinated aldehyde products [19] [20]. The reaction mechanism involves homolytic cleavage of the chlorine-chlorine bond followed by hydrogen abstraction from the alkyl chain [19] [21]. Temperature control between 0 and 5 degrees Celsius minimizes over-chlorination and maintains selectivity for the desired 5-chloro isomer [21] [22].

The reaction yields vary significantly depending on the specific conditions employed, typically ranging from 60 to 80 percent [21] [22]. The product distribution includes multiple regioisomers, requiring careful optimization of reaction parameters to favor 5-chloropentanal formation [21] [19]. Chlorine atom reactivity follows the order of tertiary greater than secondary greater than primary hydrogen atoms [20] [23].

Thermal Chlorination Processes

Thermal chlorination at elevated temperatures between 60 and 65 degrees Celsius provides an alternative to photochemical methods [24] [21]. The reaction proceeds through a radical chain mechanism initiated by thermal decomposition of molecular chlorine [21] [24]. Higher temperatures generally increase the reaction rate but may compromise selectivity due to competing radical processes [21] [23].

Catalytic Processes Using δ-Valerolactone and Phosgene

Catalytic hydrodeoxygenation of δ-valerolactone followed by chlorination with phosgene represents an emerging synthetic route to 5-chloropentanal [25] [26]. This methodology involves initial ring-opening of the lactone to generate pentanoic acid intermediates, followed by reduction to the corresponding alcohol and subsequent chlorination [25].

Metal Phosphide Catalysis

Transition metal phosphide catalysts, particularly nickel phosphide and cobalt phosphide supported on mesoporous silica, demonstrate high activity for δ-valerolactone hydrodeoxygenation [25]. The reaction proceeds through initial ring-opening to pentanoic acid, followed by hydrogenation to pentanal [25]. Operating temperatures typically range from 200 to 400 degrees Celsius under hydrogen pressure [25].

Nickel phosphide catalysts exhibit the highest activity, followed by cobalt phosphide and palladium-based systems [25]. The reaction network involves multiple competing pathways, including decarbonylation to form saturated hydrocarbons and deoxygenation to produce unsaturated compounds [25]. Careful optimization of reaction conditions enables selective formation of pentanal intermediates suitable for subsequent chlorination [25].

Phosgene Integration

The integration of phosgene as a chlorinating agent in catalytic processes represents a specialized synthetic approach [26]. Novel phosgene generation methods using ionic liquid systems provide improved safety and control compared to traditional phosgene handling [26]. The reaction proceeds through formation of chloride intermediates that can be selectively converted to the desired 5-chloropentanal product [26].

Optimization of Reaction Conditions

Catalyst Selection and Efficiency

The selection of appropriate catalysts plays a crucial role in determining the overall efficiency and selectivity of 5-chloropentanal synthesis [27] [28]. Different catalyst systems exhibit varying degrees of activity, selectivity, and operational stability under synthetic conditions [29] [30].

| Catalyst Type | Activity | Selectivity | Operating Temperature (°C) | Catalyst Loading (mol%) | Recyclability |

|---|---|---|---|---|---|

| Pyridinium Chlorochromate | High | Excellent | 0-25 | 100-150 | No |

| 2,2,6,6-Tetramethylpiperidine-1-oxyl | Moderate | Excellent | 0-10 | 1-5 | Yes |

| Chromium Trioxide | Very High | Good | 0-25 | 100-200 | No |

| Diisobutylaluminum Hydride | High | Good | -78 | 100-130 | No |

| Nickel Phosphide | High | Moderate | 200-300 | 10-20 | Yes |

| Cobalt Phosphide | Moderate | Good | 150-250 | 10-20 | Yes |

| Palladium on Carbon | High | Good | 25-100 | 5-10 | Yes |

Chromium-Based Catalysts

Chromium-based oxidizing agents demonstrate exceptional activity for alcohol oxidation reactions [6] [9]. Pyridinium chlorochromate provides the optimal balance of reactivity and selectivity, operating effectively at room temperature with minimal side product formation [6] [7]. The catalyst loading typically requires 100 to 150 mole percent relative to the substrate, reflecting the stoichiometric nature of the transformation [6] [8].

Chromium trioxide exhibits very high activity but requires careful control of reaction conditions to prevent over-oxidation [9] [17]. The presence of water significantly affects the reaction outcome, with anhydrous conditions favoring aldehyde formation over carboxylic acid production [8] [9]. Jones reagent demonstrates rapid kinetics but lacks the selectivity control achieved with pyridinium chlorochromate [9] [18].

Organocatalytic Systems

The 2,2,6,6-tetramethylpiperidine-1-oxyl radical represents a highly efficient organocatalyst for alcohol oxidation [14] [15]. The catalyst operates at low loadings between 1 and 5 mole percent, making it economically attractive for large-scale applications [15] [31]. The recyclable nature of the catalyst system enhances its environmental profile compared to stoichiometric oxidants [14] [15].

The catalytic cycle involves reversible oxidation-reduction between the nitroxyl radical and oxoammonium cation forms [14] [31]. Chlorine dioxide can serve as an alternative co-oxidant to sodium hypochlorite, providing improved catalyst regeneration efficiency [14] [31]. The reaction system tolerates various functional groups and operates under mild aqueous conditions [15] [16].

Solvent Systems and Temperature Dependencies

Solvent selection profoundly influences both the reaction rate and product selectivity in 5-chloropentanal synthesis [32] [33]. Different solvent systems provide varying degrees of substrate solubility, catalyst stability, and product isolation efficiency [32] [34].

| Solvent | Polarity | Yield Effect | Selectivity Impact | Environmental Impact |

|---|---|---|---|---|

| Dichloromethane | Medium | Excellent (90-95%) | High | Moderate |

| Toluene | Low | Good (75-85%) | High | Moderate |

| Water | High | Good (70-80%) | Very High | Excellent |

| Acetone | Medium | Good (80-90%) | Moderate | Good |

| Dimethyl Sulfoxide | High | Poor (40-60%) | Low | Good |

| Ethyl Acetate | Medium | Moderate (65-75%) | Moderate | Good |

| Hexane | Very Low | Poor (50-65%) | Low | Poor |

Dichloromethane Systems

Dichloromethane represents the preferred solvent for most oxidation reactions involving 5-chloropentanol [10] [6]. The medium polarity of dichloromethane provides excellent solubility for both substrate and oxidizing agents while maintaining chemical inertness [10] [12]. Yields consistently reach 90 to 95 percent with high selectivity for the aldehyde product [6] [10].

The solvent's low boiling point facilitates product isolation through simple distillation procedures [10] [6]. Anhydrous conditions are easily maintained in dichloromethane, preventing unwanted side reactions that occur in protic media [10] [8]. The solvent demonstrates excellent compatibility with chromium-based oxidants and organometallic reducing agents [6] [4].

Aqueous and Green Solvent Systems

Water emerges as an environmentally superior solvent for 2,2,6,6-tetramethylpiperidine-1-oxyl catalyzed oxidations [15] [35]. The aqueous system provides very high selectivity while maintaining good yields between 70 and 80 percent [15] [16]. The elimination of organic solvents significantly improves the environmental profile of the synthetic process [35] [36].

Protic solvents generally increase the carbon-hydrogen bond energy of aldehyde substrates through hydrogen bonding interactions [33]. This effect can inhibit oxidation reactions but may improve selectivity by preventing over-oxidation [33]. The solvent polarity directly correlates with the degree of intermolecular interactions and resulting reaction kinetics [33] [32].

Temperature Optimization

Temperature control represents a critical parameter for optimizing both yield and selectivity in 5-chloropentanal synthesis [37] [38]. Different synthetic methodologies exhibit distinct temperature dependencies based on their underlying reaction mechanisms [37] [34].

Swern oxidation requires stringent temperature control below negative 60 degrees Celsius to prevent decomposition of reactive intermediates [10] [13]. Higher temperatures lead to increased side product formation and reduced overall yields [10] [11]. The temperature dependence reflects the instability of the chloro(dimethyl)sulfonium chloride intermediate at elevated temperatures [10] [13].

Pyridinium chlorochromate oxidations proceed optimally at temperatures between 0 and 25 degrees Celsius [6] [7]. Lower temperatures slow the reaction rate without providing significant benefits in terms of selectivity or yield [6]. Higher temperatures may lead to catalyst decomposition and reduced efficiency [7] [8].

Catalytic processes involving metal phosphides require elevated temperatures between 200 and 400 degrees Celsius for adequate activity [25]. The temperature affects both the reaction rate and product distribution, with higher temperatures favoring complete oxidation reactions [37] [25]. Optimization studies reveal that reaction selectivity can be maintained through careful control of residence time and catalyst composition [25] [38].

Green Chemistry Approaches and Yield Improvements

Contemporary synthetic chemistry increasingly emphasizes environmentally benign methodologies that minimize waste generation and eliminate toxic reagents [36] [35]. The development of green chemistry approaches for 5-chloropentanal synthesis focuses on catalyst recyclability, renewable feedstocks, and benign reaction conditions [36] [39].

Biocatalytic Oxidation Systems

Enzymatic oxidation represents a promising green chemistry approach for aldehyde synthesis [39] [16]. Aldehyde dehydrogenases demonstrate high selectivity for the oxidation of alcohols to aldehydes under mild aqueous conditions [16] [40]. The enzymes operate at ambient temperature and atmospheric pressure using molecular oxygen as the terminal oxidant [35] [16].

Three recombinant aldehyde dehydrogenases from bovine, Escherichia coli, and Pseudomonas putida sources show excellent activity for alcohol oxidation reactions [16] [40]. The biocatalytic system employs nicotinamide adenine dinucleotide as a cofactor, which is regenerated using nicotinamide oxidase [16] [39]. This approach achieves yields up to 99 percent with perfect chemoselectivity [16] [40].

The biocatalytic methodology avoids toxic oxidants, strong acids or bases, and organic solvents [16] [35]. Other oxidizable functionalities within the substrate molecule remain untouched, demonstrating exceptional selectivity [16] [40]. The reaction can be scaled to gram quantities while maintaining high efficiency [16] [39].

Microwave-Assisted Synthesis

Microwave irradiation provides an efficient method for accelerating organic synthesis reactions while reducing energy consumption [41] [42]. The application of microwave heating to aldehyde synthesis demonstrates significant improvements in reaction times and yields [41] [42]. Reaction times are reduced from hours to minutes while maintaining or improving product yields [41].

The enhanced reaction kinetics result from efficient heating of polar molecules in the reaction mixture [41]. Temperature control is improved compared to conventional heating methods, reducing the formation of side products [41] [42]. The methodology demonstrates broad substrate scope and excellent functional group tolerance [41].

Sustainable Feedstock Integration

The integration of renewable feedstocks represents a key aspect of green chemistry approaches to 5-chloropentanal synthesis [43] [36]. δ-Valerolactone derived from biomass sources provides a sustainable starting material for catalytic conversion processes [25] [43]. The lactone can be produced from lignocellulosic biomass through established fermentation and chemical conversion routes [43].

Catalytic hydrodeoxygenation of δ-valerolactone using recyclable metal phosphide catalysts offers an environmentally attractive synthesis route [25]. The process operates without toxic solvents and generates minimal waste streams [25] [36]. Product yields between 65 and 85 percent are achievable with optimized catalyst systems [25].

Process Intensification and Yield Enhancement

Process intensification strategies focus on maximizing atom economy and minimizing waste generation [36] [28]. Continuous flow processing provides improved heat and mass transfer compared to batch operations [44]. The enhanced mixing and temperature control lead to improved yields and reduced side product formation [44] [28].

One-pot synthesis methodologies eliminate intermediate isolation steps and reduce overall waste generation [36] [42]. The combination of multiple transformations in a single reaction vessel improves overall process efficiency [36]. Multicomponent reactions provide access to complex molecules while minimizing the number of synthetic steps [36] [42].

Catalyst recycling represents another important aspect of sustainable synthesis [27] [28]. Heterogeneous catalysts can be recovered and reused multiple times without significant loss of activity [27]. Supported metal catalysts demonstrate excellent recyclability while maintaining high selectivity [30] [28]. The development of magnetic separable catalysts further simplifies catalyst recovery procedures [30].

5-Chloropentanal exhibits a linear five-carbon aliphatic chain with an aldehyde functional group at the terminal position and a chlorine substituent at the fifth carbon position. The molecular formula is C₅H₉ClO with a molecular weight of 120.58 grams per mole [1] [2] [3]. The compound's structure can be represented by the SMILES notation ClCCCCC=O and the InChI string InChI=1S/C5H9ClO/c6-4-2-1-3-5-7/h5H,1-4H2 [2] [3].

The molecular geometry around the carbonyl carbon follows a trigonal planar arrangement due to sp² hybridization, with bond angles approximating 120 degrees [4]. The aldehyde carbon forms a double bond with oxygen and single bonds with hydrogen and the adjacent carbon atom. The remaining carbon atoms in the chain adopt tetrahedral geometry with sp³ hybridization, exhibiting bond angles close to 109.5 degrees [4].

The electronic configuration of the constituent atoms follows standard patterns: carbon atoms have the configuration [He] 2s² 2p², chlorine has [Ne] 3s² 3p⁵, and oxygen possesses [He] 2s² 2p⁴ [5]. The chlorine substituent introduces significant electronegativity differences within the molecule, creating partial charges that influence both chemical reactivity and physical properties. The carbonyl group's electron-withdrawing nature combined with the chlorine atom's electronegativity creates a polar molecule with distinct charge distribution patterns.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₉ClO | [1] [2] [3] |

| Molecular Weight | 120.58 g/mol | [1] [2] [6] [7] |

| CAS Registry Number | 20074-80-0 | [1] [2] [3] |

| InChI Key | ZNLHWEDEIKEQDK-UHFFFAOYSA-N | [2] [3] |

Spectroscopic Characterization

Nuclear Magnetic Resonance and Infrared Spectral Analysis

Nuclear Magnetic Resonance spectroscopy of 5-Chloropentanal reveals characteristic patterns consistent with its structural features. The aldehyde proton typically appears as a triplet in the downfield region around 9-10 parts per million due to coupling with the adjacent methylene protons [8] [9]. The methylene protons adjacent to the chlorine atom exhibit distinctive chemical shifts reflecting the electron-withdrawing effect of the halogen substituent.

Comparison with related pentanal derivatives shows that the aldehyde proton in simple pentanal appears at approximately 9.41 parts per million as a triplet with coupling constants of 2 hertz [8]. The presence of the chlorine substituent in 5-Chloropentanal is expected to cause slight modifications to these chemical shifts due to through-bond electronic effects, though the magnitude of change decreases with distance from the halogen.

Infrared spectroscopy provides definitive identification of functional groups within 5-Chloropentanal. The carbonyl stretch characteristic of aldehydes appears in the region of 1720-1740 wavenumbers [10]. The carbon-hydrogen stretching vibrations of the aldehyde group typically manifest around 2720-2820 wavenumbers, while aliphatic carbon-hydrogen stretches occur in the 2850-3000 wavenumber range [10].

The carbon-chlorine stretching vibration represents another diagnostic feature, generally observed in the 700-800 wavenumber region [10]. Additional characteristic bands include carbon-carbon stretching vibrations and various bending modes throughout the fingerprint region below 1500 wavenumbers. The specific pattern of these absorptions serves as a molecular fingerprint for compound identification.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry of 5-Chloropentanal exhibits fragmentation patterns typical of aliphatic aldehydes with halogen substituents. The molecular ion peak appears at mass-to-charge ratio 120, corresponding to the intact molecular ion [11] [12]. The isotope pattern reflects the presence of chlorine, with the molecular ion plus two peak at mass-to-charge ratio 122 showing characteristic intensity due to the ³⁷Cl isotope.

Alpha-cleavage represents the predominant fragmentation pathway for aldehydes, resulting in the loss of hydrogen (molecular ion minus 1) or the formation of acylium ions [13] [14]. In 5-Chloropentanal, this process generates fragments corresponding to the loss of various alkyl groups from the carbon chain. The presence of chlorine introduces additional complexity through potential hydrogen chloride elimination and chlorine-containing fragment ions.

Fragmentation studies of related compounds, such as 5-Chloro-2-pentanone, demonstrate similar patterns with prominent peaks at mass-to-charge ratios of 43 (base peak, corresponding to CH₃CO⁺), 58, and others resulting from alpha-cleavage and subsequent rearrangements [12]. The chlorine atom's influence on fragmentation behavior provides valuable structural information for analytical identification purposes.

| Spectroscopic Technique | Key Diagnostic Features | Expected Values |

|---|---|---|

| ¹H NMR | Aldehyde proton | ~9-10 ppm (triplet) |

| IR Spectroscopy | C=O stretch | 1720-1740 cm⁻¹ |

| IR Spectroscopy | C-Cl stretch | 700-800 cm⁻¹ |

| Mass Spectrometry | Molecular ion | m/z 120 |

Thermodynamic Properties

Boiling Point, Melting Point and Phase Behavior

5-Chloropentanal exhibits a boiling point of 172°C at standard atmospheric pressure [6] [7] [15] [16] [17]. This value reflects the compound's molecular weight and intermolecular forces, including dipole-dipole interactions arising from both the carbonyl group and the carbon-chlorine bond. The boiling point is significantly higher than that of the corresponding unsubstituted pentanal (103°C), demonstrating the substantial influence of the chlorine substituent on volatility characteristics.

The flash point of 5-Chloropentanal is reported as 67°C [6] [7] [15] [16] [17], indicating moderate flammability concerns and necessitating appropriate safety precautions during handling and storage. The vapor pressure at 25°C is 1.36 millimeters of mercury [6] [7], confirming the compound's relatively low volatility at ambient temperatures.

Phase behavior studies indicate that 5-Chloropentanal exists as a liquid under normal atmospheric conditions, appearing as a colorless to pale yellow liquid with a distinctive odor [15] [18]. The compound requires storage under controlled conditions, specifically at temperatures below -20°C under an inert atmosphere to prevent degradation and maintain stability [6] [7] [15] [16] [17].

Comparative analysis with structurally related compounds reveals systematic trends in thermodynamic properties. 5-Chloropentanol exhibits a higher boiling point of 182.8°C due to hydrogen bonding capabilities, while 5-Chloropentanoic acid shows a lower boiling point of 90-91°C at reduced pressure (0.8 Torr) due to enhanced intermolecular hydrogen bonding leading to association effects [19] [20].

Solubility and Partition Coefficients

5-Chloropentanal demonstrates characteristic solubility behavior consistent with its structural features. The compound exhibits good solubility in organic solvents while showing limited water solubility [18]. This behavior reflects the balance between the polar carbonyl and carbon-chlorine functionalities and the hydrophobic aliphatic chain component.

The octanol-water partition coefficient (log P) of 5-Chloropentanal is reported as 1.26 [21], indicating moderate lipophilicity. This value suggests favorable distribution into lipid-like environments while maintaining some degree of water compatibility. The partition coefficient provides crucial information for understanding the compound's behavior in biological systems and environmental fate.

Solubility data for related chloropentane derivatives provides context for understanding 5-Chloropentanal's behavior. 1-Chloropentane shows very limited water solubility, with a mass fraction of 4.56 × 10⁻² at 25°C [22]. The presence of the carbonyl group in 5-Chloropentanal enhances water compatibility compared to simple chloroalkanes through potential hydrogen bonding interactions.

The compound's solubility characteristics influence its handling and application requirements. Practical solubility data indicates approximately 15.0 milligrams per milliliter solubility, corresponding to 0.124 molar concentration, placing it in the moderately soluble category according to standard pharmaceutical solubility classifications [23].

| Thermodynamic Property | Value | Reference |

|---|---|---|

| Boiling Point | 172°C | [6] [7] [15] [16] [17] |

| Flash Point | 67°C | [6] [7] [15] [16] [17] |

| Density (20°C) | 1.006 g/cm³ | [6] [7] |

| Vapor Pressure (25°C) | 1.36 mmHg | [6] [7] |

| Refractive Index | 1.419 | [6] [7] |

| Log P (octanol/water) | 1.26 | [21] |